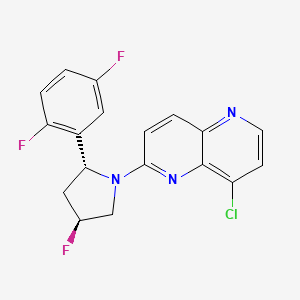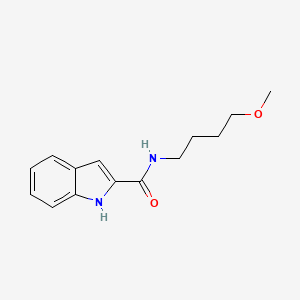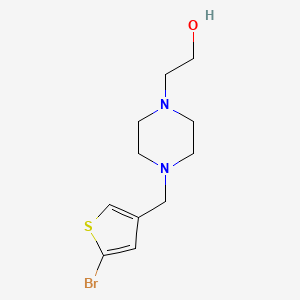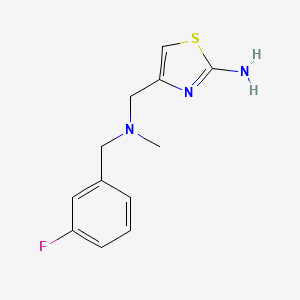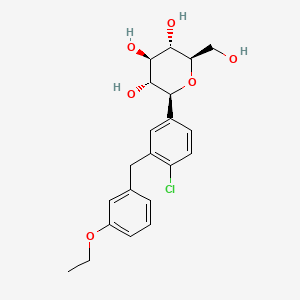![molecular formula C42H45N2P B14903897 4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) is a complex organic compound that features a biphenyl core substituted with dicyclohexylphosphanyl and indole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a bromobiphenyl derivative and a boronic acid.
Introduction of the Dicyclohexylphosphanyl Group: The dicyclohexylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction with dicyclohexylphosphine.
Attachment of Indole Groups: The indole groups are attached through a nucleophilic substitution reaction, where the biphenyl core reacts with 1-methyl-1H-indole under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole groups can participate in electrophilic substitution reactions, while the phosphanyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
科学的研究の応用
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) has several scientific research applications:
作用機序
The mechanism of action of 4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) involves its role as a ligand in catalytic processes. The dicyclohexylphosphanyl group coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various organic transformations, including cross-coupling and cycloaddition reactions .
類似化合物との比較
Similar Compounds
CyJohnPhos: [(2-Biphenyl)dicyclohexylphosphine], used in similar catalytic applications.
S-Phos: Another biphenyl-based phosphine ligand with similar properties.
Uniqueness
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) is unique due to the presence of indole groups, which impart additional biological activity and potential applications in medicinal chemistry. This distinguishes it from other phosphine ligands that lack such functional groups.
特性
分子式 |
C42H45N2P |
|---|---|
分子量 |
608.8 g/mol |
IUPAC名 |
[2-[2,6-bis(1-methylindol-4-yl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C42H45N2P/c1-43-28-26-34-32(19-12-23-39(34)43)36-21-11-22-37(33-20-13-24-40-35(33)27-29-44(40)2)42(36)38-18-9-10-25-41(38)45(30-14-5-3-6-15-30)31-16-7-4-8-17-31/h9-13,18-31H,3-8,14-17H2,1-2H3 |
InChIキー |
JIHZLVKSDUZUTP-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C=CC=C21)C3=C(C(=CC=C3)C4=C5C=CN(C5=CC=C4)C)C6=CC=CC=C6P(C7CCCCC7)C8CCCCC8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


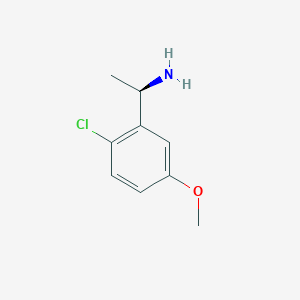
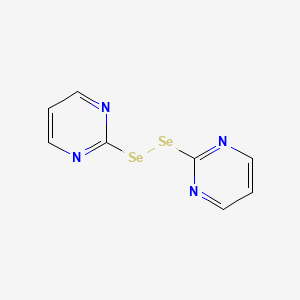
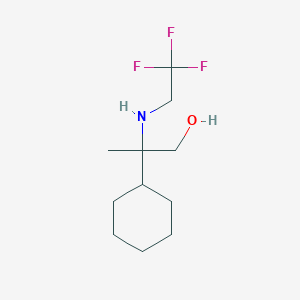
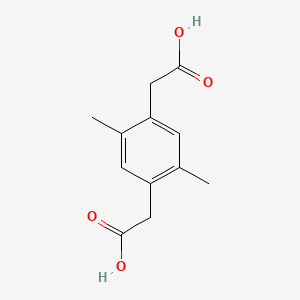
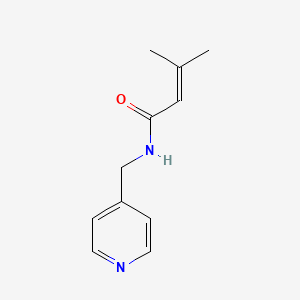
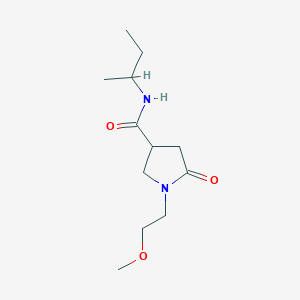
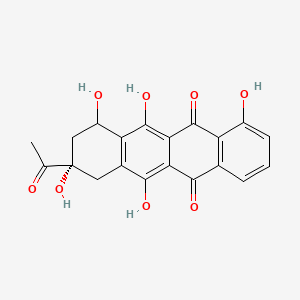
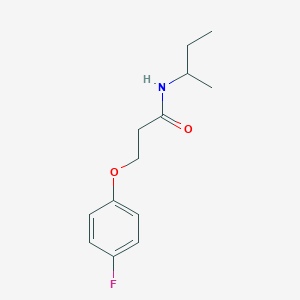
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
